Bis(cyclopentadienyl)vanadium bromide
Overview
Description
Bis(cyclopentadienyl)vanadium bromide: is an organometallic compound with the molecular formula C10H10BrV vanadocene bromide . This compound is part of the metallocene family, which consists of a transition metal sandwiched between two cyclopentadienyl rings. This compound is notable for its applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: The synthesis of bis(cyclopentadienyl)vanadium bromide typically involves the reaction of vanadium(III) bromide with cyclopentadiene in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation.
Reductive Complexation: Another method involves the reductive complexation of pentafulvene with vanadium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(cyclopentadienyl)vanadium bromide can undergo oxidation reactions, forming vanadium(IV) or vanadium(V) species.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The bromide ligand can be substituted with other ligands such as chloride or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or other halogenated compounds are employed.
Major Products:
Oxidation: Vanadium(IV) or vanadium(V) complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: Various substituted vanadium cyclopentadienyl complexes.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Spermicidal Agent: Studies have shown that vanadocene complexes, including this compound, exhibit potent spermicidal activity.
Apoptosis Induction: These compounds can induce apoptosis in certain cell lines, making them potential candidates for cancer research.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials due to its unique electronic properties.
Mechanism of Action
Mechanism:
Spermicidal Activity: Bis(cyclopentadienyl)vanadium bromide induces rapid sperm immobilization by generating hydroxyl radicals in the presence of oxidants.
Apoptosis Induction: The compound induces apoptosis through mitochondrial membrane potential disruption and activation of apoptotic pathways.
Molecular Targets and Pathways:
Mitochondrial Membrane Potential: The compound affects the mitochondrial membrane potential, leading to cell death.
Hydroxyl Radical Generation: The generation of hydroxyl radicals plays a crucial role in its spermicidal and apoptotic activities.
Comparison with Similar Compounds
- Bis(cyclopentadienyl)vanadium dichloride
- Bis(methylcyclopentadienyl)vanadium dichloride
- Bis(pentamethylcyclopentadienyl)vanadium dichloride
Comparison:
- Bis(cyclopentadienyl)vanadium bromide is unique due to its bromide ligand, which imparts different reactivity compared to its chloride counterparts.
- Bis(methylcyclopentadienyl)vanadium dichloride and bis(pentamethylcyclopentadienyl)vanadium dichloride have electron-donating methyl groups, which enhance their spermicidal activity compared to this compound .
Properties
IUPAC Name |
cyclopenta-1,3-diene;vanadium;tribromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.3BrH.V/c2*1-2-4-5-3-1;;;;/h2*1-3H,4H2;3*1H;/q2*-1;;;;/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMRZAYBJNRGQN-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[V].[Br-].[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br3V-5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64815-29-8 | |
Record name | Bis(cyclopentadienyl)vanadium(III) bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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